Butyzamide

説明

BenchChem offers high-quality Butyzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C29H32Cl2N2O5S |

|---|---|

分子量 |

591.5 g/mol |

IUPAC名 |

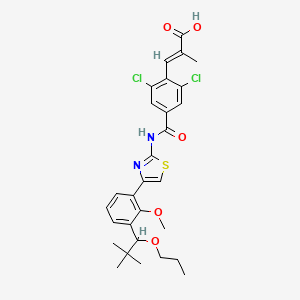

(E)-3-[2,6-dichloro-4-[[4-[3-(2,2-dimethyl-1-propoxypropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C29H32Cl2N2O5S/c1-7-11-38-25(29(3,4)5)19-10-8-9-18(24(19)37-6)23-15-39-28(32-23)33-26(34)17-13-21(30)20(22(31)14-17)12-16(2)27(35)36/h8-10,12-15,25H,7,11H2,1-6H3,(H,35,36)(H,32,33,34)/b16-12+ |

InChIキー |

BBEZGQPYGPBSLA-FOWTUZBSSA-N |

異性体SMILES |

CCCOC(C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl)C(C)(C)C |

正規SMILES |

CCCOC(C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl)C(C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

Butyzamide's Mechanism of Action in Megakaryopoiesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombocytopenia, a condition characterized by a low platelet count, presents a significant challenge in various clinical settings. The primary regulator of platelet production, or thrombopoiesis, is the cytokine thrombopoietin (TPO), which exerts its effects by binding to the Mpl receptor on hematopoietic stem cells and megakaryocytes. Butyzamide is a novel, orally bioavailable, small non-peptidyl molecule that functions as a potent agonist for the human Mpl receptor. This document provides a comprehensive technical overview of Butyzamide's mechanism of action, detailing its interaction with the Mpl receptor, the subsequent intracellular signaling cascades it triggers, and its profound effects on megakaryopoiesis and platelet production both in vitro and in vivo. We consolidate quantitative data from key studies, outline detailed experimental protocols, and provide visual representations of the critical pathways and workflows to offer a complete resource for the scientific community.

Introduction: The TPO/Mpl Signaling Axis in Megakaryopoiesis

Megakaryopoiesis is the complex developmental process by which hematopoietic stem cells differentiate into mature, platelet-producing megakaryocytes. This process is critically regulated by thrombopoietin (TPO) and its receptor, Mpl.[1] The binding of TPO to Mpl, a Type I transmembrane receptor, induces receptor dimerization and activates a cascade of intracellular signaling pathways essential for the survival, proliferation, and maturation of megakaryocytes.[2]

The primary signaling pathways activated by the TPO/Mpl axis include:

-

JAK/STAT Pathway: TPO binding triggers the phosphorylation of Janus kinase 2 (JAK2), which in turn phosphorylates key tyrosine residues on the Mpl receptor's cytoplasmic domain. These phosphorylated sites serve as docking points for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5, leading to their phosphorylation, dimerization, and translocation to the nucleus to regulate gene expression.[1][2]

-

MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is also activated and plays a crucial role in the later stages of megakaryocyte differentiation and proplatelet formation.[2]

-

PI3K/Akt Pathway: This pathway is involved in promoting cell survival and proliferation.

Disruption of this signaling axis, as seen in mice with genetic elimination of TPO or Mpl, leads to a drastic 80-90% reduction in circulating platelets, highlighting its critical role. While recombinant TPO analogs were developed, they were discontinued due to the development of autoantibodies that cross-reacted with endogenous TPO. This spurred the search for small molecule, non-peptidyl Mpl activators like Butyzamide that could stimulate platelet production without inducing an immunogenic response.

Butyzamide: A Specific, Non-Peptidyl Human Mpl Agonist

Butyzamide is a small molecule (MW: 591.55 kDa) identified through chemical library screening as a potent activator of the human TPO receptor, Mpl. A key characteristic of Butyzamide is its species specificity; it activates human Mpl but has no effect on the murine Mpl receptor. This specificity has been pinpointed to a single amino acid residue.

Core Mechanism of Action

Butyzamide functions as a TPO mimetic, binding to and activating the human Mpl receptor to initiate the same downstream signaling pathways as endogenous TPO. The critical interaction site for Butyzamide is the histidine residue at position 499 (His499) located within the transmembrane domain of the human Mpl receptor. Substitution of this histidine with leucine abrogates Butyzamide's activity, confirming its essential role. Upon binding, Butyzamide induces the phosphorylation and activation of JAK2, which subsequently phosphorylates STAT3, STAT5, and MAPK, driving the process of megakaryopoiesis.

Quantitative Data on Butyzamide's Efficacy

In Vitro Effects on Megakaryopoiesis

Butyzamide demonstrates dose-dependent stimulation of megakaryocyte progenitor proliferation and maturation, with effects comparable to those of recombinant human TPO (rhTPO).

Table 1: Proliferation of Ba/F3-hMpl Cells

| Treatment | Concentration | Proliferation (OD 450 nm) |

|---|---|---|

| Butyzamide | 0.01 µM | ~0.2 |

| Butyzamide | 0.1 µM | ~0.8 |

| Butyzamide | 1 µM | ~1.4 |

| Butyzamide | 10 µM | ~1.5 |

| rhTPO | 0.01 nM | ~0.4 |

| rhTPO | 0.1 nM | ~1.0 |

| rhTPO | 1 nM | ~1.5 |

| rhTPO | 10 nM | ~1.5 |

Data are approximate values derived from published graphs.

Table 2: Colony-Forming Unit-Megakaryocyte (CFU-MK) Formation from Human CD34⁺ Cells

| Source | Treatment | Total CFU-MK per 2x10⁴ cells (Mean ± SD) |

|---|---|---|

| Fetal Liver | Control | 15 ± 4 |

| Fetal Liver | Butyzamide (3 µM) | 165 ± 15 |

| Fetal Liver | rhTPO (1 nM) | 170 ± 18 |

| Bone Marrow | Control | 8 ± 3 |

| Bone Marrow | Butyzamide (3 µM) | 95 ± 10 |

| Bone Marrow | rhTPO (1 nM) | 105 ± 12 |

Data extracted from Nogami et al., 2008.

Table 3: Megakaryocyte Ploidy Distribution after 10-Day Culture of Human BM-CD34⁺ Cells

| Treatment (Concentration) | 2N (%) | 4N (%) | 8N (%) | ≥16N (%) |

|---|---|---|---|---|

| Control | 75 | 20 | 4 | 1 |

| Butyzamide (3 µM) | 25 | 40 | 25 | 10 |

| rhTPO (1 nM) | 28 | 42 | 22 | 8 |

Data are approximate values derived from published histograms.

In Vivo Efficacy in a Humanized Mouse Model

The efficacy of orally administered Butyzamide was demonstrated in immunodeficient NOG mice transplanted with human fetal liver-derived CD34⁺ cells.

Table 4: Human Platelet Production in NOG Mice after 20 Days of Oral Butyzamide Administration

| Treatment Group | Daily Oral Dose | Fold Increase in Human Platelets (Mean) |

|---|---|---|

| Vehicle Control | - | 1.0 |

| Butyzamide | 10 mg/kg | 6.2 |

| Butyzamide | 50 mg/kg | 22.9 |

Data extracted from Nogami et al., 2008.

Detailed Experimental Protocols

Cell Proliferation Assay

-

Cell Lines: Murine pro-B Ba/F3 cells stably transfected with either human Mpl (Ba/F3-hMpl) or murine Mpl (Ba/F3-mMpl) are used. Parental Ba/F3 cells serve as a negative control.

-

Culture: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1 ng/mL murine IL-3.

-

Assay Protocol: a. Wash cells three times with cytokine-free medium to remove IL-3. b. Seed 2x10⁴ cells per well in a 96-well plate. c. Add serial dilutions of Butyzamide or rhTPO to the wells. d. Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere. e. Add Cell Counting Kit-8 (or similar WST-8 based reagent) solution to each well and incubate for an additional 4 hours. f. Measure the absorbance at 450 nm using a microplate reader to quantify cell proliferation.

Western Blot Analysis of Protein Phosphorylation

-

Cell Preparation: Starve Ba/F3-hMpl or Ba/F3-mMpl cells in cytokine-free medium for 5 hours.

-

Stimulation: Stimulate 5x10⁶ cells with 3 µM Butyzamide or 1 nM rhTPO for 15 minutes at 37°C.

-

Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20 µg of total protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate with primary antibodies specific for phosphorylated forms of JAK2, STAT3, STAT5, and MAPK overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Detect signals using an enhanced chemiluminescence (ECL) substrate. e. Strip and re-probe membranes with antibodies against total proteins to confirm equal loading.

In Vivo Humanized Mouse Model

-

Animal Model: Use immunodeficient NOD/Shi-scid, IL-2Rγnull (NOG) mice.

-

Transplantation: At 1-2 days of age, sublethally irradiate mice and inject 1x10⁵ human fetal liver-derived CD34⁺ cells directly into the liver.

-

Engraftment: Allow 6-8 weeks for human hematopoietic cell engraftment. Confirm engraftment by checking for human CD45⁺ cells in peripheral blood.

-

Treatment: Administer Butyzamide (10 mg/kg or 50 mg/kg) or vehicle control daily for 20 days via oral gavage.

-

Monitoring: Collect peripheral blood samples periodically from the retro-orbital plexus into EDTA-containing tubes.

-

Platelet Analysis: Dilute blood samples and stain with fluorescently-labeled antibodies against human CD41 (a platelet/megakaryocyte marker) and murine CD41. Analyze via flow cytometry to specifically quantify human platelet counts.

-

Terminal Analysis: At the end of the study, harvest bone marrow to analyze the population of human CD41⁺ megakaryocytes.

Conclusion and Future Directions

Butyzamide represents a significant advancement in the development of therapies for thrombocytopenia. Its mechanism of action as a specific, non-peptidyl agonist of the human Mpl receptor allows it to effectively mimic the biological activity of endogenous TPO, driving megakaryocyte proliferation and maturation to increase platelet counts. The oral bioavailability and lack of immunogenicity observed with similar small molecules make it a promising clinical candidate.

This technical guide provides the foundational data and methodologies associated with the preclinical characterization of Butyzamide. Future research will likely focus on clinical trials to establish its safety and efficacy profile in patients with thrombocytopenia from various etiologies, such as chemotherapy-induced thrombocytopenia or chronic liver disease. Further structural studies may also elucidate the precise molecular interactions between Butyzamide and the Mpl transmembrane domain, aiding in the design of next-generation thrombopoietic agents.

References

An In-depth Technical Guide to the Discovery and Synthesis of the Butyzamide Small Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyzamide is a novel, orally active, small non-peptidyl molecule that functions as an agonist for the human thrombopoietin (TPO) receptor, Mpl.[1][2] It was identified through the screening of a chemical library and subsequent structural modifications using combinatorial chemistry.[3] Butyzamide specifically targets the human Mpl, stimulating downstream signaling pathways to promote the proliferation and maturation of megakaryocytes, ultimately leading to increased platelet production.[2][4] This makes Butyzamide a promising therapeutic candidate for the treatment of thrombocytopenia, a condition characterized by a low platelet count.

Discovery and Synthesis

The discovery of Butyzamide originated from a high-throughput screening of a chemical library containing 53,000 compounds. The initial screening identified precursor compounds that were then optimized using combinatorial chemistry to enhance their biological activity and bioavailability. This optimization process led to the identification of Butyzamide, which demonstrated improved in vitro and in vivo efficacy.

While the precise, proprietary synthesis protocol for Butyzamide is not publicly available, a representative synthetic approach for its core thiazole scaffold can be conceptualized based on established combinatorial chemistry methods for generating libraries of thiazole derivatives.

Representative Synthesis Approach: Combinatorial Synthesis of Thiazole Derivatives

A common method for the combinatorial synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thiourea or thioamide derivative. In a combinatorial approach, diverse libraries can be generated by varying the substituents on both the α-haloketone and the thio-component.

A plausible, generalized synthetic workflow for a molecule with a similar scaffold to Butyzamide could involve:

-

Solid-Phase Synthesis: A starting material, such as an amino acid, is attached to a solid support (resin).

-

Thiazole Ring Formation: The resin-bound amine is reacted with a reagent to form a thioamide. This is followed by condensation with a diverse set of α-haloketones to construct the thiazole ring.

-

Introduction of Side Chains: Further chemical modifications are made to the thiazole scaffold. For Butyzamide, this would involve the introduction of the 2-methyl-3-phenylacrylic acid moiety and other characteristic side chains. The insertion of a tertiary butyl group was noted to improve biological activity.

-

Cleavage from Resin: The final compound is cleaved from the solid support.

-

Purification: The cleaved product is purified using techniques such as high-performance liquid chromatography (HPLC).

This combinatorial approach allows for the rapid generation of a large number of structurally related compounds, facilitating the identification of molecules with optimal potency and pharmacokinetic properties.

Mechanism of Action and Signaling Pathway

Butyzamide exerts its biological effects by binding to and activating the human Mpl receptor, a member of the cytokine receptor superfamily. This activation is species-specific, as Butyzamide does not interact with the murine Mpl receptor. The agonistic activity of Butyzamide is critically dependent on a histidine residue located in the transmembrane domain of the human Mpl.

Upon binding of Butyzamide to Mpl, a downstream signaling cascade is initiated, mimicking the effects of the endogenous ligand, TPO. This cascade involves the phosphorylation and activation of several key intracellular signaling proteins:

-

Janus Kinase 2 (JAK2): A tyrosine kinase that is directly associated with the intracellular domain of the Mpl receptor.

-

Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5: Transcription factors that, upon phosphorylation by JAK2, translocate to the nucleus to regulate the expression of genes involved in cell proliferation and differentiation.

-

Mitogen-Activated Protein Kinase (MAPK): A family of kinases that play a crucial role in various cellular processes, including cell growth and differentiation.

The activation of these pathways ultimately leads to the proliferation and maturation of megakaryocyte progenitors, resulting in an increased production of platelets.

Quantitative Data

The biological activity of Butyzamide has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Activity of Butyzamide

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Proliferation | Ba/F3-hMpl | EC50 | ~10 nM |

Table 2: In Vivo Efficacy of Butyzamide in a Mouse Xenotransplantation Model

| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |

| NOG mice transplanted with human fetal liver-derived CD34+ cells | Butyzamide (oral) | 10 mg/kg/day | 20 days | 6.2-fold increase in human platelets | |

| NOG mice transplanted with human fetal liver-derived CD34+ cells | Butyzamide (oral) | 50 mg/kg/day | 20 days | 22.9-fold increase in human platelets |

Table 3: Effect of Butyzamide on Intracellular Signaling

| Cell Line | Treatment | Duration | Phosphorylated Proteins | Reference |

| Ba/F3-hMpl | 3 µM Butyzamide | 15 minutes | JAK2, STAT3, STAT5, MAPK |

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of Butyzamide.

5.1. Cell Proliferation Assay

This assay is used to determine the effect of Butyzamide on the proliferation of Mpl-expressing cells.

-

Cell Culture: Ba/F3 cells stably expressing human Mpl (Ba/F3-hMpl) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1 ng/mL of murine interleukin-3 (IL-3).

-

Cell Seeding: Cells are washed to remove IL-3 and seeded into 96-well plates at a density of 1 x 10^4 cells/well.

-

Compound Treatment: Butyzamide is added to the wells at various concentrations. A positive control (recombinant human TPO) and a negative control (vehicle) are also included.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Measurement: 10 µL of a cell proliferation reagent (e.g., WST-8) is added to each well, and the plates are incubated for an additional 4 hours.

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The EC50 value is calculated by plotting the absorbance against the log of the Butyzamide concentration and fitting the data to a sigmoidal dose-response curve.

5.2. Western Blot Analysis of Signaling Pathway Activation

This protocol is used to detect the phosphorylation of key signaling proteins following Butyzamide treatment.

-

Cell Culture and Starvation: Ba/F3-hMpl cells are cultured as described above. Prior to treatment, cells are starved of cytokines for 5 hours to reduce basal signaling.

-

Cell Stimulation: Cells are stimulated with 3 µM Butyzamide or 1 nM recombinant human TPO for 15 minutes at 37°C.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of JAK2, STAT3, STAT5, and MAPK. Antibodies against the total forms of these proteins are used as loading controls.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

Conclusion

Butyzamide is a promising small molecule Mpl agonist with the potential to be developed as an oral therapeutic for thrombocytopenia. Its discovery through a combination of high-throughput screening and combinatorial chemistry highlights a successful strategy in modern drug development. The well-characterized mechanism of action, involving the activation of the JAK/STAT and MAPK signaling pathways, provides a solid foundation for its further clinical investigation. The detailed experimental protocols and quantitative data presented in this guide offer valuable information for researchers and scientists working in the field of hematology and drug discovery.

References

An In-depth Technical Guide to Butyzamide: A Novel Thrombopoietin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyzamide is a novel, orally active, small non-peptidyl molecule that functions as a potent agonist of the human thrombopoietin receptor (Mpl). By activating the Mpl signaling cascade, Butyzamide stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to Butyzamide. Detailed experimental protocols for cellular and in vivo assays are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

Butyzamide is a complex small molecule with the IUPAC name (E)-3-(2,6-dichloro-4-((4-(3-(1-(tert-butyl)-2-methoxyethyl)phenyl)thiazol-2-yl)carbamoyl)phenyl)-2-methylacrylic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (E)-3-(2,6-dichloro-4-((4-(3-(1-(tert-butyl)-2-methoxyethyl)phenyl)thiazol-2-yl)carbamoyl)phenyl)-2-methylacrylic acid |

| Molecular Formula | C₂₉H₃₂Cl₂N₂O₅S |

| Molecular Weight | 591.55 g/mol |

| CAS Number | 1110767-45-7 |

| SMILES | CC(=C/c1cc(Cl)c(C(=O)Nc2nc(cs2)c3cccc(c3)C(C(C)(C)C)OC)c(Cl)c1)C(=O)O |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for the short term and -80°C for the long term. |

Biological Activity and Mechanism of Action

Butyzamide is a selective agonist for the human thrombopoietin (TPO) receptor, Mpl[1][2]. Unlike endogenous TPO, Butyzamide is a non-peptidyl molecule, which may offer advantages in terms of oral bioavailability and reduced immunogenicity[1]. The binding of Butyzamide to Mpl activates downstream signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways[2][3].

Mpl Receptor Activation

Butyzamide's activity is highly specific to human Mpl, with no observed activity on the murine Mpl receptor. This species-specificity has been attributed to the presence of a critical histidine residue in the transmembrane domain of human Mpl. Upon binding, Butyzamide is believed to induce a conformational change in the Mpl receptor, leading to its dimerization and the subsequent activation of intracellular signaling cascades.

Downstream Signaling Pathways

The activation of Mpl by Butyzamide triggers the phosphorylation and activation of several key signaling proteins:

-

JAK2: As a primary event, the Janus kinase 2 (JAK2) associated with the intracellular domain of Mpl is phosphorylated.

-

STAT3 and STAT5: Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5. Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and differentiation.

-

MAPK (p38): The MAPK signaling pathway is also activated, as evidenced by the phosphorylation of p38 MAPK. This pathway is known to be involved in various cellular processes, including proliferation, differentiation, and apoptosis.

The culmination of these signaling events is the stimulation of megakaryopoiesis, the process of megakaryocyte development and platelet production.

References

- 1. The effect of a novel, small non-peptidyl molecule butyzamide on human thrombopoietin receptor and megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. haematologica.org [haematologica.org]

- 3. The effect of a novel, small non-peptidyl molecule butyzamide on human thrombopoietin receptor and megakaryopoiesis | Haematologica [haematologica.org]

The Role of Butyzamide in Activating the JAK/STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of butyzamide, a small molecule agonist of the thrombopoietin receptor (Mpl), and its role in the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental procedures.

Introduction to Butyzamide and the JAK/STAT Pathway

Butyzamide is a novel, orally bioavailable, non-peptidyl small molecule that acts as an agonist for the human thrombopoietin receptor, Mpl[1][2]. By mimicking the action of thrombopoietin (TPO), butyzamide stimulates megakaryopoiesis and thrombopoiesis, making it a potential therapeutic agent for thrombocytopenia[1]. The intracellular signaling cascade initiated by the binding of butyzamide to Mpl is primarily mediated through the JAK/STAT pathway, a critical signaling cascade involved in cellular proliferation, differentiation, and immune response.

Upon activation of the Mpl receptor, Janus kinases (specifically JAK2) associated with the receptor are phosphorylated and activated[3][4]. These activated JAKs then phosphorylate tyrosine residues on the Mpl receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. In the context of butyzamide-induced Mpl activation, this leads to the phosphorylation and subsequent activation of STAT3 and STAT5. Activated STAT proteins form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in megakaryocyte development and platelet production.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro and in vivo studies on the effects of butyzamide.

| Parameter | Cell Line / Animal Model | Butyzamide Concentration / Dose | Observed Effect | Reference |

| In Vitro Cell Proliferation (EC50) | Ba/F3-hMpl cells | ~10 nM | 50% effective concentration for cell proliferation | |

| Protein Phosphorylation | Ba/F3-hMpl cells | 3 µM | Increased phosphorylation of JAK2, STAT3, and STAT5 | |

| Megakaryocyte Colony Formation | Human CD34+ hematopoietic progenitor cells | Dose-dependent | Increased number of colony-forming unit-megakaryocytes (CFU-MK) | |

| In Vivo Human Platelet Production | NOG mice transplanted with human fetal liver-derived CD34+ cells | 10 mg/kg/day (oral, 20 days) | 6.2-fold increase in human platelet count | |

| In Vivo Human Platelet Production | NOG mice transplanted with human fetal liver-derived CD34+ cells | 50 mg/kg/day (oral, 20 days) | 22.9-fold increase in human platelet count |

Signaling Pathway and Experimental Workflow Visualizations

Butyzamide-Induced JAK/STAT Signaling Pathway

Caption: Butyzamide binds to the Mpl receptor, activating JAK2, which then phosphorylates STAT3 and STAT5.

Experimental Workflow for Assessing JAK/STAT Phosphorylation

Caption: Workflow for Western blot analysis of butyzamide-induced JAK/STAT phosphorylation.

Detailed Experimental Protocols

Cell Culture and Proliferation Assay

Objective: To determine the effect of butyzamide on the proliferation of Ba/F3 cells expressing the human Mpl receptor (Ba/F3-hMpl).

Materials:

-

Ba/F3-hMpl cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and murine IL-3

-

96-well cell culture plates

-

Butyzamide stock solution (in DMSO)

-

Cell counting kit (e.g., WST-8)

-

Microplate reader

Protocol:

-

Culture Ba/F3-hMpl cells in RPMI-1640 medium supplemented with 10% FBS and murine IL-3.

-

Wash the cells to remove IL-3 and resuspend in a cytokine-free medium.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Add varying concentrations of butyzamide to the wells. Include a vehicle control (DMSO) and a positive control (recombinant human TPO).

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add the cell counting reagent (e.g., WST-8) to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the half-maximal effective concentration (EC50) by plotting the absorbance against the log of the butyzamide concentration.

Western Blot Analysis of Protein Phosphorylation

Objective: To detect the phosphorylation of JAK2, STAT3, and STAT5 in Ba/F3-hMpl cells following stimulation with butyzamide.

Materials:

-

Ba/F3-hMpl cells

-

Butyzamide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-phospho-STAT5, anti-STAT5

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture and starve Ba/F3-hMpl cells as described in the proliferation assay protocol.

-

Stimulate the cells with 3 µM butyzamide or a vehicle control for 15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-JAK2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of the proteins of interest and a loading control (e.g., β-actin or GAPDH).

Conclusion

Butyzamide effectively activates the JAK/STAT signaling pathway through its agonistic interaction with the Mpl receptor. This activation, characterized by the phosphorylation of JAK2, STAT3, and STAT5, leads to increased megakaryopoiesis and platelet production. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapeutics for thrombocytopenia and other related hematological disorders. The targeted mechanism of action of butyzamide highlights its potential as a valuable clinical candidate.

References

- 1. The effect of a novel, small non-peptidyl molecule butyzamide on human thrombopoietin receptor and megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. The effect of a novel, small non-peptidyl molecule butyzamide on human thrombopoietin receptor and megakaryopoiesis | Haematologica [haematologica.org]

- 4. haematologica.org [haematologica.org]

Species Specificity of Butyzamide for the Human Mpl Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyzamide is a novel, orally bioavailable, small non-peptidyl molecule that acts as an agonist for the thrombopoietin (TPO) receptor, Mpl.[1][2][3] The Mpl receptor is a critical regulator of megakaryopoiesis and platelet production.[1][4] Activation of Mpl by its endogenous ligand, TPO, or by agonists like Butyzamide, stimulates the proliferation and differentiation of hematopoietic stem cells and megakaryocyte progenitors, ultimately leading to an increase in circulating platelets. This makes Mpl a key therapeutic target for the treatment of thrombocytopenia. A crucial aspect of the preclinical development of Mpl agonists is the understanding of their species specificity, which can significantly impact the design and interpretation of animal studies. This technical guide provides an in-depth analysis of the species specificity of Butyzamide, focusing on its selective activity on the human Mpl receptor.

Core Finding: Butyzamide Exhibits High Specificity for the Human Mpl Receptor

Extensive in vitro studies have demonstrated that Butyzamide is a potent activator of the human Mpl receptor but does not exhibit any significant activity on the murine Mpl receptor. This species-specific action is in contrast to the endogenous ligand, TPO, which is cross-reactive between human and murine Mpl.

The Molecular Basis of Species Specificity

The species specificity of Butyzamide is attributed to a single amino acid difference in the transmembrane domain of the Mpl receptor. The human Mpl receptor possesses a critical histidine residue at position 499 (H499) which is essential for Butyzamide's agonistic activity. In contrast, the murine Mpl receptor has a leucine residue at the corresponding position (L490). Site-directed mutagenesis studies have confirmed that substituting the histidine in human Mpl with a leucine (hMpl(H499L)) abrogates the proliferative response to Butyzamide. Conversely, introducing a histidine residue into the murine Mpl at the equivalent position (mMpl(L490H)) confers responsiveness to Butyzamide.

Quantitative Data Summary

The following tables summarize the key quantitative data from cell-based proliferation assays that highlight the species specificity of Butyzamide.

Table 1: Proliferative Response of Ba/F3 Cells Expressing Human Mpl (Ba/F3-hMpl)

| Compound | Concentration | Proliferative Effect |

| Butyzamide | Dose-dependent | Induces proliferation |

| rhTPO | Dose-dependent | Induces proliferation |

Table 2: Proliferative Response of Ba/F3 Cells Expressing Murine Mpl (Ba/F3-mMpl)

| Compound | Concentration | Proliferative Effect |

| Butyzamide | Not specified | No stimulating activity |

| rhTPO | Dose-dependent | Induces proliferation |

Table 3: Proliferative Response of Ba/F3 Cells with Mutated Mpl Receptors

| Cell Line | Compound | Proliferative Effect |

| Ba/F3-hMpl(H499L) | Butyzamide | No stimulation |

| Ba/F3-mMpl(L490H) | Butyzamide | Induces proliferation |

Signaling Pathways Activated by Butyzamide

Upon binding to the human Mpl receptor, Butyzamide activates the same intracellular signaling pathways as TPO. This includes the phosphorylation and activation of:

-

JAK2 (Janus kinase 2)

-

STAT3 (Signal transducer and activator of transcription 3)

-

STAT5 (Signal transducer and activator of transcription 5)

-

MAPK (Mitogen-activated protein kinase)

This activation cascade is not observed in cells expressing the murine Mpl receptor when stimulated with Butyzamide.

Experimental Protocols

Cell Proliferation Assay

This assay is fundamental for determining the species-specific activity of Butyzamide.

-

Cell Lines:

-

Ba/F3 cells (a murine pro-B cell line) that do not express Mpl.

-

Ba/F3 cells engineered to express human Mpl (Ba/F3-hMpl).

-

Ba/F3 cells engineered to express murine Mpl (Ba/F3-mMpl).

-

Ba/F3 cells with mutated Mpl receptors (Ba/F3-hMpl(H499L) and Ba/F3-mMpl(L490H)).

-

-

Methodology:

-

Cells are cultured in appropriate media.

-

Prior to the experiment, cells are washed and starved of cytokines for a defined period (e.g., 5 hours) to reduce basal signaling.

-

Cells are then seeded into 96-well plates.

-

Varying concentrations of Butyzamide, recombinant human TPO (rhTPO), or recombinant murine IL-3 (as a positive control for parental Ba/F3 cells) are added to the wells.

-

Cells are incubated for a specified time (e.g., 48 hours).

-

Cell proliferation is quantified using a standard method such as the addition of a tetrazolium salt (e.g., WST-8) which is converted to a colored formazan product by metabolically active cells. The absorbance is then measured.

-

Western Blot Analysis of Mpl Signaling

This method is used to confirm the activation of downstream signaling pathways.

-

Cell Lines: Ba/F3-hMpl and Ba/F3-mMpl cells.

-

Methodology:

-

Cells are cytokine-starved as described above.

-

Cells are then stimulated with Butyzamide (e.g., 3 µM) or rhTPO (e.g., 1 nM) for a short period (e.g., 15 minutes).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated forms of JAK2, STAT3, STAT5, and MAPK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate.

-

In Vivo Studies

While direct in vivo studies in non-human primates are not available in the reviewed literature, the species specificity observed in vitro has been leveraged in mouse xenograft models. In these studies, immunodeficient mice (e.g., NOG mice) are transplanted with human fetal liver-derived CD34+ cells. Oral administration of Butyzamide to these mice leads to a significant increase in human platelet counts, demonstrating its in vivo efficacy on human cells within a murine environment. This model further underscores the specificity of Butyzamide for the human Mpl receptor, as it does not affect the endogenous murine platelet levels.

Conclusion

The species specificity of Butyzamide for the human Mpl receptor is a well-defined characteristic, underpinned by a single amino acid difference in the transmembrane domain of the receptor. This high degree of specificity makes Butyzamide a valuable tool for studying human megakaryopoiesis and a promising therapeutic candidate for thrombocytopenia. The experimental protocols outlined in this guide provide a robust framework for assessing the activity and specificity of Mpl agonists. The lack of activity in murine models necessitates the use of humanized mouse models for in vivo efficacy studies, a critical consideration for the preclinical development of this and other species-specific drug candidates.

References

The Critical Role of Transmembrane Histidine in Mpl Activation by Butyzamide: A Technical Guide

Abstract: The thrombopoietin receptor (Mpl) is a critical regulator of megakaryopoiesis and platelet production, making it a key target for therapeutic agents aimed at treating thrombocytopenia.[1][2][3] Butyzamide, a novel, non-peptidyl small molecule, has been identified as a potent and orally bioavailable agonist of human Mpl.[1][2] A key structural feature governs its species-specific activity: a single histidine residue within the transmembrane domain of human Mpl is essential for Butyzamide-mediated receptor activation and subsequent intracellular signaling. This technical guide provides an in-depth analysis of the function of this histidine residue, detailing the experimental evidence, summarizing key quantitative data, and outlining the protocols used to elucidate this mechanism. This document is intended for researchers, scientists, and drug development professionals working on cytokine receptor signaling and thrombopoietic agents.

Introduction: Mpl Signaling and Small Molecule Agonists

The thrombopoietin receptor, Mpl, is a member of the type I cytokine receptor superfamily. Its activation by the endogenous ligand thrombopoietin (TPO) initiates a signaling cascade crucial for the proliferation and maturation of megakaryocytes and the maintenance of hematopoietic stem cells. Upon ligand binding, Mpl homodimerizes, leading to the trans-phosphorylation and activation of associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the Mpl intracellular domain, creating docking sites for various signaling proteins. This triggers downstream pathways, including the Signal Transducer and Activator of Transcription (STAT), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K) pathways, which collectively drive the cellular responses to TPO.

The development of small molecule Mpl agonists like Butyzamide offers a therapeutic alternative to recombinant TPO, which has faced challenges related to antibody development. Butyzamide specifically activates the human Mpl receptor and not the murine counterpart, a specificity that has been pinpointed to a critical amino acid difference in the transmembrane domain.

The Role of the Transmembrane Histidine (His499)

The species specificity of Butyzamide is dictated by the presence of a histidine residue at position 499 (His499) within the transmembrane domain of the human Mpl receptor. The murine Mpl receptor naturally contains a leucine at the corresponding position (L490) and is unresponsive to Butyzamide.

The criticality of this residue was demonstrated through site-directed mutagenesis studies. When the histidine in human Mpl was replaced with a leucine (hMpl H499L), the receptor lost its ability to respond to Butyzamide, failing to induce cell proliferation or downstream signaling. Conversely, when a histidine was introduced into the murine Mpl at the equivalent position (mMpl L490H), the receptor gained sensitivity to Butyzamide, exhibiting both cell proliferation and signal transduction upon stimulation. This direct evidence confirms that the His499 residue is a key determinant for the agonistic activity of Butyzamide.

Quantitative Analysis of Butyzamide Activity

The functional consequences of the His499 residue were quantified through a series of in vitro and in vivo experiments. The data highlight the potency of Butyzamide on responsive receptors and its dependence on the key histidine residue.

Table 1: In Vitro Cellular Proliferation Activity

| Cell Line | Agonist | EC₅₀ (approx.) | Proliferative Response |

| Ba/F3-hMpl (wild-type) | Butyzamide | 10 nM | Yes |

| Ba/F3-hMpl (wild-type) | rhTPO | 0.05 nM | Yes |

| Ba/F3-hMpl (H499L mutant) | Butyzamide | N/A | No |

| Ba/F3-mMpl (wild-type) | Butyzamide | N/A | No |

| Ba/F3-mMpl (L490H mutant) | Butyzamide | Not specified | Yes |

| Parental Ba/F3 | Butyzamide | N/A | No |

| Data sourced from Nogami et al., 2008. |

Table 2: In Vivo Hematopoietic Response in NOG Mice

| Treatment Group | Dose & Regimen | Fold Increase in Human Platelets |

| Butyzamide | 10 mg/kg, oral, daily for 20 days | 6.2-fold |

| Butyzamide | 50 mg/kg, oral, daily for 20 days | 22.9-fold |

| Human CD34⁺ cell transplanted NOG mice were used to evaluate in vivo activity. Data sourced from Nogami et al., 2008. |

Signaling Pathway and Experimental Workflow

Butyzamide-Induced Mpl Signaling Pathway

Butyzamide activates the same primary signaling pathways as the natural ligand, TPO. Upon binding to a responsive Mpl receptor (containing His499), Butyzamide induces a conformational change that leads to the phosphorylation and activation of JAK2. This initiates downstream signaling through STAT3, STAT5, and the MAPK pathway, ultimately leading to megakaryopoiesis.

Experimental Workflow for Investigating Butyzamide Activity

The logical flow of experiments to determine the function of the Mpl histidine residue involves genetic modification, cell-based assays, and biochemical analysis.

Detailed Experimental Protocols

The following sections provide generalized, detailed protocols for the key experiments used to characterize the activity of Butyzamide on Mpl and its mutants. These are based on standard laboratory procedures and the methods described in the cited literature.

Site-Directed Mutagenesis of Mpl

This protocol describes the creation of point mutations in the Mpl transmembrane domain using overlap extension PCR.

Objective: To substitute the histidine at position 499 in human Mpl with leucine (H499L) and the leucine at 490 in murine Mpl with histidine (L490H).

Materials:

-

Plasmid DNA containing wild-type human or murine Mpl cDNA.

-

High-fidelity DNA polymerase.

-

Four PCR primers: two outer flanking primers (F1, R2) and two internal mutagenic primers (F2, R1). The internal primers are complementary and contain the desired nucleotide mismatch.

-

dNTPs, PCR buffer.

-

DpnI restriction enzyme.

-

Agarose gel electrophoresis equipment.

Procedure:

-

Primer Design: Design two complementary internal primers (~25-30 bases) containing the desired mutation in the center. Design two flanking primers that anneal upstream and downstream of the mutation site.

-

First PCR Round (Two Reactions):

-

Reaction A: Amplify the 5' fragment of the gene using the forward flanking primer (F1) and the reverse mutagenic primer (R1).

-

Reaction B: Amplify the 3' fragment of the gene using the forward mutagenic primer (F2) and the reverse flanking primer (R2).

-

-

Purification: Run the products of both reactions on an agarose gel. Excise the bands of the correct size and purify the DNA fragments.

-

Second PCR Round (Fusion Reaction):

-

Combine equimolar amounts of the purified fragments from Reaction A and B in a new PCR tube.

-

Run 5-10 cycles of PCR without any primers. The overlapping complementary ends of the fragments will anneal and serve as primers for extension, creating the full-length mutated gene.

-

After the initial cycles, add the outer flanking primers (F1 and R2) and run for another 20-25 cycles to amplify the full-length product.

-

-

Digestion and Transformation:

-

Treat the final PCR product with DpnI enzyme to digest the parental (methylated) template DNA.

-

Transform the DpnI-treated product into competent E. coli for cloning and sequencing to verify the mutation.

-

Generation of Stable Mpl-Expressing Ba/F3 Cell Lines

This protocol details the creation of Ba/F3 cell lines that stably express wild-type or mutant Mpl using retroviral transduction.

Objective: To generate IL-3 independent Ba/F3 cell lines whose proliferation is dependent on Mpl signaling.

Materials:

-

Retroviral expression vector (e.g., pMSCV) containing the wild-type or mutant Mpl gene.

-

Packaging cell line (e.g., HEK293T).

-

Transfection reagent.

-

Ba/F3 cell line.

-

Complete RPMI-1640 medium with 10% FBS, Penicillin-Streptomycin, and murine IL-3.

-

Selection antibiotic (e.g., Puromycin, G418).

-

Polybrene.

Procedure:

-

Virus Production:

-

Co-transfect the packaging cell line with the Mpl-containing retroviral vector and packaging plasmids (e.g., gag-pol, vsvg).

-

Incubate for 48-72 hours.

-

Collect the virus-containing supernatant and filter through a 0.45 µm filter.

-

-

Transduction of Ba/F3 Cells:

-

Seed Ba/F3 cells at a density of 2 x 10⁵ cells/mL in a 6-well plate.

-

Add the viral supernatant to the cells in the presence of Polybrene (4-8 µg/mL) to enhance transduction efficiency.

-

Centrifuge the plate at low speed (e.g., 1000 x g) for 60-90 minutes at 32°C ("spinoculation").

-

Incubate for 24 hours.

-

-

Selection and Expansion:

-

Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic.

-

Culture the cells for 1-2 weeks, replacing the medium every 2-3 days, until non-transduced cells are eliminated.

-

Wash the cells to remove IL-3 and culture them in the presence of TPO or Butyzamide to confirm functional receptor expression and IL-3 independence.

-

Verify Mpl expression via flow cytometry or Western blot.

-

Cell Proliferation Assay (XTT-Based)

This protocol measures cell viability as an indicator of proliferation in response to agonist stimulation.

Objective: To quantify the dose-dependent proliferation of Mpl-expressing Ba/F3 cells stimulated with Butyzamide or TPO.

Materials:

-

Ba/F3 cells expressing wild-type or mutant Mpl.

-

RPMI-1640 medium with 10% FBS (without IL-3).

-

Butyzamide and rhTPO stock solutions.

-

96-well flat-bottom plates.

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent kit.

-

Microplate reader.

Procedure:

-

Cell Preparation: Wash cells three times with IL-3-free medium to remove residual growth factors. Resuspend cells in assay medium to a concentration of 5 x 10⁴ cells/mL.

-

Plating: Add 50 µL of the cell suspension (2,500 cells) to each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of Butyzamide and TPO. Add 50 µL of each dilution to the appropriate wells. Include vehicle-only and no-agonist controls.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

XTT Assay:

-

Prepare the XTT working solution according to the manufacturer’s instructions.

-

Add 50 µL of the XTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Subtract the background absorbance, plot the dose-response curves, and calculate EC₅₀ values using appropriate software.

Western Blot for Phosphorylated Signaling Proteins

This protocol is for detecting the phosphorylation status of key proteins in the Mpl signaling cascade.

Objective: To detect the phosphorylation of JAK2, STAT3, STAT5, and MAPK in Mpl-expressing cells following stimulation with Butyzamide.

Materials:

-

Mpl-expressing Ba/F3 cells.

-

Butyzamide and TPO.

-

PBS, RIPA lysis buffer with phosphatase and protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, etc.).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Stimulation and Lysis:

-

Starve cells of cytokines for 5 hours.

-

Stimulate cells with Butyzamide (e.g., 3 µM) or TPO (e.g., 1 nM) for 15 minutes at 37°C.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired phospho-specific primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Conclusion

The agonistic activity of the small molecule Butyzamide is critically dependent on the presence of a histidine residue (His499) in the transmembrane domain of the human thrombopoietin receptor, Mpl. This single amino acid is the primary determinant of the compound's species specificity and is essential for the initiation of the JAK-STAT and MAPK signaling cascades that drive megakaryopoiesis. The experimental framework outlined in this guide, from site-directed mutagenesis to functional and biochemical assays, provides a robust methodology for dissecting the structure-function relationships of cytokine receptors and their small molecule modulators. These findings underscore the importance of specific transmembrane residue interactions in receptor activation and offer a valuable paradigm for the design and evaluation of next-generation thrombopoietic agents.

References

A Technical Guide to the In Vitro Effects of Butyzamide on Megakaryocyte Progenitor Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Butyzamide, a small non-peptidyl molecule, on the proliferation and differentiation of megakaryocyte progenitor cells. Butyzamide has emerged as a promising thrombopoietin (TPO) mimetic, activating the TPO receptor (Mpl) and stimulating megakaryopoiesis. This document synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of Butyzamide on megakaryocyte progenitor cells.

Table 1: Effect of Butyzamide on Ba/F3-hMpl Cell Proliferation [1]

| Treatment | EC50 (nM) |

| Butyzamide | ~10 |

| rhTPO | ~0.05 |

EC50 (50% effective concentration) for cell proliferation of Ba/F3 cells expressing human Mpl (Ba/F3-hMpl).

Table 2: Butyzamide-Induced Colony-Forming Unit-Megakaryocyte (CFU-MK) Formation from Human CD34+ Cells [1][2]

| Cell Source | Butyzamide Concentration (µM) | Total CFU-MK per 1 x 104 cells (Mean ± SD) |

| Fetal Liver (FL)-CD34+ | 0.3 | 50 ± 5 |

| 1 | 80 ± 7 | |

| 3 | 110 ± 10 | |

| Bone Marrow (BM)-CD34+ | 0.3 | 25 ± 3 |

| 1 | 45 ± 4 | |

| 3 | 60 ± 6 |

Data are representative of at least three independent experiments.

Table 3: Effect of Butyzamide on Megakaryocyte Ploidy [1][2]

| Treatment (10-day culture of BM-CD34+ cells) | Percentage of Polyploid Megakaryocytes (Mean ± SD) |

| Control | Not specified |

| 1 nM rhTPO | Similar distribution to 3 µM Butyzamide |

| 3 µM Butyzamide | Similar distribution to 1 nM rhTPO |

Polyploid megakaryocytes were identified by flow cytometry.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.

1. Cell Culture and Proliferation Assays

-

Cell Lines: Ba/F3 cells expressing human Mpl (Ba/F3-hMpl) and murine Mpl (Ba/F3-mMpl) were used. Parental Ba/F3 cells served as a negative control.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For proliferation assays, cells were washed to remove cytokines and seeded in 96-well plates.

-

Treatment: Cells were treated with various concentrations of Butyzamide or recombinant human TPO (rhTPO).

-

Proliferation Measurement: Cell viability and proliferation were assessed after a specified incubation period using a colorimetric assay with cell-counting kit-8.

2. Colony-Forming Unit-Megakaryocyte (CFU-MK) Assay

-

Progenitor Cells: Human CD34+ hematopoietic progenitor cells were isolated from fetal liver or bone marrow.

-

Culture System: A semisolid culture system, such as the MegaCult™-C kit, was used. Cells were cultured in a collagen-based medium supplemented with cytokines.

-

Treatment: Various concentrations of Butyzamide or rhTPO were added to the culture medium.

-

Colony Counting: After 10-12 days of incubation, colonies were stained for acetylcholinesterase or with an anti-CD41 antibody. CFU-MK colonies were counted and categorized by size (small: 3-20 cells/colony; medium: 21-49 cells/colony; large: >50 cells/colony).

3. Megakaryocyte Ploidy Analysis

-

Cell Culture: Human bone marrow-derived CD34+ cells were cultured in serum-free medium for 10 days with either Butyzamide or rhTPO.

-

Staining: Cultured megakaryocytes were stained with a phycoerythrin-labeled human CD41 antibody to identify megakaryocytes and 7-aminoactinomycin D (7-AAD) to determine DNA content.

-

Flow Cytometry: The DNA ploidy of the CD41-positive megakaryocyte population was analyzed by flow cytometry.

4. Western Blot Analysis of Signaling Pathways

-

Cell Stimulation: Ba/F3-hMpl cells were starved of cytokines and then stimulated with Butyzamide or rhTPO for a short period (e.g., 15 minutes).

-

Protein Extraction: Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Electrophoresis and Blotting: Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunodetection: Membranes were probed with primary antibodies specific for phosphorylated forms of JAK2, STAT3, STAT5, and MAPK, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by Butyzamide and a typical experimental workflow for assessing its in vitro effects.

Caption: Butyzamide signaling pathway in megakaryocyte progenitor cells.

Caption: Experimental workflow for assessing Butyzamide's effects.

Mechanism of Action

Butyzamide acts as a specific agonist for the human thrombopoietin receptor, Mpl. Its activity is dependent on the presence of a histidine residue (His499) within the transmembrane domain of the Mpl receptor. Upon binding, Butyzamide activates the same intracellular signaling pathways as thrombopoietin. This includes the phosphorylation and activation of Janus kinase 2 (JAK2), which subsequently leads to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), STAT5, and the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these signaling cascades ultimately promotes the proliferation and differentiation of megakaryocyte progenitor cells, leading to an increase in mature, polyploid megakaryocytes.

Conclusion

In vitro studies have demonstrated that Butyzamide is a potent and specific activator of the human Mpl receptor, effectively mimicking the actions of endogenous thrombopoietin. It stimulates the proliferation of megakaryocyte progenitors, promotes their differentiation into mature, polyploid megakaryocytes, and activates key signaling pathways involved in megakaryopoiesis. These findings underscore the potential of Butyzamide as a therapeutic agent for the treatment of thrombocytopenia. Further research and clinical trials are warranted to fully elucidate its efficacy and safety profile in vivo.

References

Understanding the Oral Bioavailability of Butyzamide for In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyzamide is a novel, non-peptidyl small molecule that acts as an agonist for the human thrombopoietin (TPO) receptor, Mpl.[1][2][3] Its development was motivated by the need for an orally bioavailable agent to treat thrombocytopenia without the risk of inducing autoantibodies against endogenous TPO, a complication observed with previous recombinant human TPO therapies.[1][3] This technical guide provides a comprehensive overview of the available data on the oral bioavailability and in vivo efficacy of Butyzamide, with a focus on experimental protocols and the underlying signaling pathways. While specific pharmacokinetic parameters are not publicly available, this guide furnishes researchers with the foundational knowledge from key preclinical studies to inform further investigation.

In Vivo Efficacy and Dosing

Preclinical evaluation of Butyzamide in a humanized mouse model has demonstrated its oral activity and efficacy in stimulating human megakaryopoiesis and increasing platelet counts.

Summary of In Vivo Efficacy Data

| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |

| Immunodeficient NOD/Shi-scid,IL-2Rγnull (NOG) mice transplanted with human fetal liver-derived CD34+ cells | 10 mg/kg, oral, once daily | 20 days | 6.2-fold increase in human platelet count compared to vehicle. | --INVALID-LINK-- |

| Immunodeficient NOD/Shi-scid,IL-2Rγnull (NOG) mice transplanted with human fetal liver-derived CD34+ cells | 50 mg/kg, oral, once daily | 20 days | 22.9-fold increase in human platelet count compared to vehicle. | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the pivotal in vivo study of Butyzamide.

In Vivo Efficacy Study in Humanized NOG Mice

Objective: To evaluate the in vivo effect of orally administered Butyzamide on the production of human platelets.

Animal Model: Immunodeficient NOD/Shi-scid,IL-2Rγnull (NOG) mice transplanted with human fetal liver-derived CD34+ cells.

Experimental Workflow:

Methodology:

-

Animal Model Preparation: Immunodeficient NOG mice were transplanted with human fetal liver-derived CD34+ cells.

-

Treatment: Two months post-transplantation, mice were orally administered Butyzamide at doses of 10 mg/kg or 50 mg/kg, or a vehicle control, once daily for 20 days.

-

Sample Collection: Peripheral blood was collected from the mice.

-

Analysis: The number of human platelets was quantified using flow cytometry, distinguishing between human and murine platelets.

Quantification of Butyzamide in Plasma (General Protocol)

While a specific, validated analytical method for Butyzamide has not been detailed in the available literature, a standard approach for quantifying a small molecule drug like Butyzamide in plasma would involve Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the concentration of Butyzamide in plasma samples over time to elucidate its pharmacokinetic profile.

General Workflow:

Signaling Pathway of Butyzamide

Butyzamide exerts its biological effect by activating the Mpl receptor and its downstream signaling cascades, mimicking the action of endogenous TPO.

Mpl-Mediated Signaling Cascade

Upon binding to the human Mpl receptor, Butyzamide induces the phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates key downstream signaling molecules, including Signal Transducer and Activator of Transcription 3 (STAT3), STAT5, and Mitogen-Activated Protein Kinase (MAPK). This signaling cascade ultimately leads to the proliferation and differentiation of megakaryocyte progenitors and subsequent platelet production.

Conclusion and Future Directions

The available preclinical data strongly support Butyzamide as an orally active Mpl agonist with significant potential for the treatment of thrombocytopenia. The in vivo studies in humanized mice have clearly demonstrated its efficacy in stimulating human platelet production. However, to fully understand its clinical potential and to design optimal dosing strategies for human studies, a comprehensive characterization of its oral bioavailability and pharmacokinetic profile is essential. Future research should focus on:

-

Quantitative Pharmacokinetic Studies: Performing detailed pharmacokinetic analyses in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and the absolute oral bioavailability.

-

Metabolite Identification: Identifying the major metabolites of Butyzamide to understand its metabolic fate.

-

Development of a Validated Bioanalytical Method: Establishing and validating a robust analytical method, such as LC-MS/MS, for the accurate quantification of Butyzamide in biological matrices.

Addressing these research gaps will be critical for the continued development of Butyzamide as a promising therapeutic agent for patients with thrombocytopenia.

References

- 1. haematologica.org [haematologica.org]

- 2. The effect of a novel, small non-peptidyl molecule butyzamide on human thrombopoietin receptor and megakaryopoiesis | Haematologica [haematologica.org]

- 3. The effect of a novel, small non-peptidyl molecule butyzamide on human thrombopoietin receptor and megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of Butyzamide in 3D Suspension Culture for Megakaryocyte Generation

Introduction

The generation of megakaryocytes (MKs), the precursor cells of platelets, from human pluripotent stem cells (hPSCs) in vitro is a critical area of research for applications in drug development, disease modeling, and regenerative medicine. Traditional 2D culture systems often fall short in recapitulating the complex three-dimensional bone marrow microenvironment, limiting the yield and maturation of generated megakaryocytes. 3D suspension cultures offer a more physiologically relevant environment, promoting cell aggregation and enhancing differentiation efficiency. Butyzamide, a small non-peptidyl molecule, has emerged as a potent agonist of the human thrombopoietin (TPO) receptor, Mpl.[1][2][3] It activates the same downstream signaling pathways as TPO, including JAK2, STAT3, STAT5, and MAPK, to induce megakaryopoiesis from hematopoietic progenitor cells.[1][2] This application note provides a detailed protocol for the use of Butyzamide in a 3D suspension culture system for the efficient generation of mature megakaryocytes from hPSCs.

Data Summary

The following tables summarize the quantitative data from studies utilizing Butyzamide for megakaryocyte generation, comparing its efficacy in 2D versus 3D suspension culture systems.

Table 1: Comparison of Megakaryocyte (CD42b+) Population in 2D vs. 3D Culture with Butyzamide

| Culture Condition | Week 3 (% CD42b+ cells) | Week 4 (% CD42b+ cells) |

| 2D Culture | 61% | 76% |

| 3D Suspension Culture | 78% | 89% |

Data adapted from a study on PSC-derived megakaryocyte differentiation.

Table 2: Ploidy Distribution of CD42b+ Megakaryocytes in 2D vs. 3D Culture with Butyzamide (Week 4)

| Ploidy Level | 2D Culture (% of CD42b+ cells) | 3D Suspension Culture (% of CD42b+ cells) |

| 2N | 44% | 31% |

| 4N | 35% | 42% |

| 8N | 16% | 20% |

| ≥16N | 5% | 7% |

Data adapted from a study on PSC-derived megakaryocyte differentiation, showing enhanced polyploidization in 3D culture.

Signaling Pathway and Experimental Workflow

Experimental Protocols

Materials and Reagents

-

Human pluripotent stem cells (hPSCs)

-

hPSC culture medium (e.g., mTeSR™ Plus)

-

Vitronectin-coated culture plates

-

Gentle cell dissociation reagent (e.g., ReLeSR™)

-

IMDM (Iscove's Modified Dulbecco's Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Heparin

-

Recombinant human bFGF

-

Recombinant human SCF

-

Recombinant human IL-3

-

Fasudil

-

Butyzamide

-

Recombinant human M-CSF

-

Vented-cap 125 mL Erlenmeyer flasks

-

Orbital shaker

-

FACS buffer (PBS + 2% FBS)

-

Anti-human CD41a-APC antibody

-

Anti-human CD42b-PE antibody

-

70% Ethanol (cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol 1: Generation of Hematopoietic Progenitor Cells (HPCs) from hPSCs

This protocol is a prerequisite for initiating the 3D megakaryocyte differentiation culture. Standard laboratory protocols for inducing hematopoietic differentiation from hPSCs should be followed to generate a sufficient number of HPCs. This process typically takes around 11 days.

Protocol 2: 3D Suspension Culture for Megakaryocyte Differentiation

-

Initiation of 3D Suspension Culture (Day 11):

-

On day 11 of hematopoietic differentiation, harvest the generated HPCs.

-

Transfer the HPCs into vented-cap 125 mL Erlenmeyer flasks containing IMDM-based megakaryocyte differentiation medium. The optimal culture volume is 20 mL.

-

Place the flasks on an orbital shaker set to 75 rpm to promote cell aggregation and suspension growth.

-

-

Week 1: Proliferation Phase:

-

Supplement the culture medium with the following cytokines:

-

20 ng/mL bFGF

-

10 ng/mL SCF

-

10 ng/mL IL-3

-

10 µM Fasudil

-

-

Maintain the cells under dynamic suspension conditions.

-

-

Week 2: Early Differentiation Phase:

-

Perform a half-medium change.

-

Supplement the fresh medium with:

-

20 ng/mL bFGF

-

10 nM Butyzamide

-

10 µM Fasudil

-

-

-

Weeks 3-4: Maturation Phase:

-

Perform half-medium changes every 3-4 days.

-

Supplement the fresh medium with:

-

20 ng/mL bFGF

-

10 nM Butyzamide

-

10 µM Fasudil

-

5 ng/mL M-CSF

-

-

-

Harvesting Megakaryocytes:

-

At the end of week 4, mature megakaryocytes can be harvested for analysis.

-

Collect the cell suspension from the flasks and centrifuge to pellet the cells.

-

Protocol 3: Flow Cytometry Analysis of Megakaryocyte Markers

-

Cell Staining:

-

Wash the harvested cells with FACS buffer (PBS + 2% FBS).

-

Resuspend the cell pellet in FACS buffer.

-

Add anti-human CD41a-APC and anti-human CD42b-PE antibodies at the manufacturer's recommended concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in FACS buffer for analysis.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the megakaryocyte population based on forward and side scatter properties.

-

Analyze the expression of CD41a and CD42b to determine the percentage of mature megakaryocytes.

-

Protocol 4: Megakaryocyte Ploidy Analysis

-

Cell Fixation:

-

Wash the harvested cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A (100 µg/mL) for 30 minutes at 37°C to degrade RNA.

-

Add Propidium Iodide (PI) staining solution (50 µg/mL) and incubate for at least 15 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer using a linear scale for the PI channel.

-

Gate on single cells to exclude doublets.

-

Analyze the DNA content histogram to determine the percentage of cells in different ploidy classes (2N, 4N, 8N, ≥16N).

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low cell viability | High shear stress from shaking | Optimize shaker speed (start with 75 rpm and adjust if necessary). Ensure a sufficient culture volume to minimize shear. |

| Poor cell aggregation | Suboptimal seeding density | Ensure an adequate number of HPCs are transferred to the suspension culture. |

| Low megakaryocyte yield | Inefficient differentiation | Verify the concentration and activity of all cytokines, including Butyzamide. Ensure timely media changes. |

| High background in flow cytometry | Non-specific antibody binding | Use appropriate blocking steps (e.g., Fc block) and isotype controls. Ensure adequate washing steps. |

| Broad peaks in ploidy analysis | Cell clumps/aggregates | Gently pipette to create a single-cell suspension before fixation. Use a doublet discrimination gate during analysis. |

Conclusion

The use of Butyzamide in a 3D suspension culture system provides a robust and efficient method for the generation of mature megakaryocytes from human pluripotent stem cells. This approach offers significant advantages over traditional 2D cultures, including increased yields of mature CD42b+ megakaryocytes and enhanced polyploidization, a key feature of megakaryocyte maturation. The detailed protocols provided in this application note serve as a comprehensive guide for researchers aiming to establish this advanced culture system for applications in hematology research and drug development.

References

Application Notes and Protocols for Butyzamide Administration in Animal Studies

Introduction

Butyzamide is an orally active, non-peptidyl small molecule that functions as an activator of the thrombopoietin (TPO) receptor, Mpl.[1][2][3] By stimulating the Mpl receptor, Butyzamide initiates downstream signaling cascades, including the JAK/STAT and MAPK pathways, which are critical for megakaryopoiesis and platelet production.[1][4] Specifically, it has been shown to increase the phosphorylation of JAK2, STAT3, STAT5, and MAPK. Animal studies, particularly in immunodeficient mice transplanted with human cells, have demonstrated its efficacy in increasing human platelet levels, highlighting its potential as a therapeutic agent for thrombocytopenia. Unlike endogenous thrombopoietin, Butyzamide specifically activates human Mpl and does not react with the murine counterpart, making humanized mouse models essential for in vivo efficacy studies.

These application notes provide detailed protocols for the preparation, dosing, and administration of Butyzamide for preclinical animal research.

1. Butyzamide Properties and Storage

A summary of Butyzamide's chemical properties and recommended storage conditions is provided below.

| Property | Details |

| CAS Number | 1110767-45-7 |

| Molecular Formula | C₂₉H₃₂Cl₂N₂O₅S |

| Molecular Weight | 591.55 g/mol |

| Solubility | Soluble in DMSO (up to 100 mg/mL); Insoluble in water. |

| Storage (Solid) | Store at -20°C for up to 3 years as a powder. |

| Storage (Stock Solution) | In solvent, store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

2. Mechanism of Action: Signaling Pathway

Butyzamide activates the Mpl receptor, leading to the phosphorylation and activation of key downstream signaling molecules that promote the proliferation and differentiation of megakaryocytes.

Caption: Butyzamide signaling pathway via Mpl receptor activation.

3. Dosing and Formulation for Animal Studies

3.1. In Vivo Dosing Summary

The following table summarizes a reported effective oral dosing regimen for Butyzamide in mice. Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental endpoint.

| Animal Model | Doses Administered (Oral) | Dosing Schedule | Observed Effect |

| NOG mice with human CD34⁺ cell transplant | 10 mg/kg and 50 mg/kg | Once daily for 20 days | Increased human platelet counts by 6.2- and 22.9-fold, respectively. |

3.2. Formulation Protocols

Given Butyzamide's insolubility in water, a suspension is required for oral administration.

Protocol 3.2.1: Preparation of Butyzamide Suspension in CMC-Na

This protocol describes the preparation of a homogeneous suspension using Carboxymethyl cellulose sodium (CMC-Na), a common vehicle for oral dosing.

Materials:

-

Butyzamide powder

-

CMC-Na (low viscosity)

-

Sterile water or 0.9% saline

-

Mortar and pestle or homogenizer

-

Sterile tubes

-

Vortex mixer

Procedure:

-